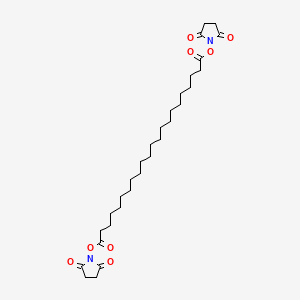
Bis(2,5-dioxopyrrolidin-1-YL) docosanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate is a chemical compound known for its applications in various scientific fields, particularly in the study of protein-protein interactions. It is a homobifunctional crosslinker that contains N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines. This compound is often used in mass spectrometry and other analytical techniques to study the structural dynamics of proteins and protein complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate typically involves the reaction of docosanedioic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester groups. These reactions typically occur with primary amines, resulting in the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Conditions: Organic solvents (e.g., dichloromethane), room temperature, inert atmosphere
Major Products
The major products formed from the reactions of this compound with primary amines are amide-linked conjugates. These conjugates are often used in the study of protein interactions and other biochemical applications .
Aplicaciones Científicas De Investigación
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein-protein interactions through techniques like crosslinking mass spectrometry.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate involves the formation of covalent bonds between the NHS ester groups and primary amines on target molecules. This results in the crosslinking of proteins or other biomolecules, which can then be analyzed using mass spectrometry or other analytical techniques. The crosslinking process helps to stabilize protein complexes and provides insights into their structural dynamics and interactions .
Comparación Con Compuestos Similares
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate can be compared with other similar compounds such as:
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester-based crosslinker used in protein studies.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: A compound used in organic synthesis and polymer chemistry.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: A reversible linker used for biomacromolecule conjugation .
The uniqueness of this compound lies in its specific application in crosslinking mass spectrometry, providing valuable data on protein-protein interactions and structural dynamics .
Propiedades
Número CAS |
172905-34-9 |
|---|---|
Fórmula molecular |
C30H48N2O8 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) docosanedioate |
InChI |
InChI=1S/C30H48N2O8/c33-25-21-22-26(34)31(25)39-29(37)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-30(38)40-32-27(35)23-24-28(32)36/h1-24H2 |
Clave InChI |
ATOWGQPNHVKMPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


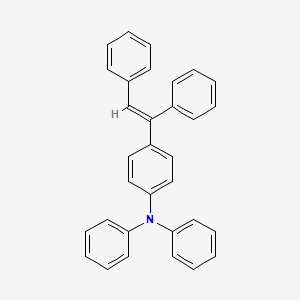
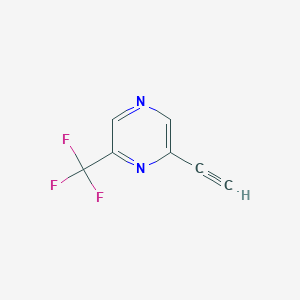

![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)

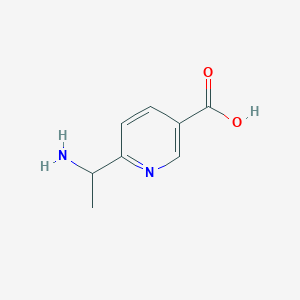
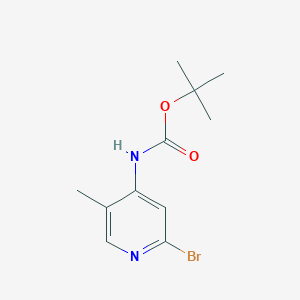
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
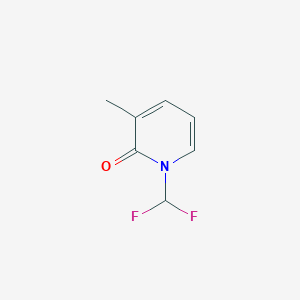
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
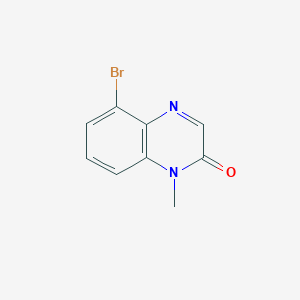
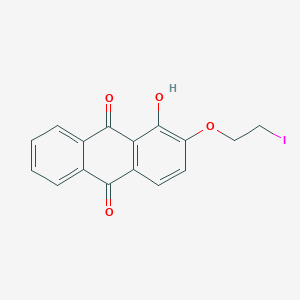
![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
